1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C16H26N2Si and a molecular weight of 274.48 g/mol . This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure substituted with a tris(1-methylethyl)silyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of pyrrolo[2,3-b]pyridine with tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tris(1-methylethyl)silyl group is replaced by other functional groups.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond.
Scientific Research Applications
1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The tris(1-methylethyl)silyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrrolo[2,3-b]pyridine core structure interacts with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine can be compared with similar compounds such as:
1-[Tris(trimethylsilyl)silyl]-1H-pyrrolo[2,3-b]pyridine: This compound has a similar core structure but with a different silyl group.
This compound-6-ol: This compound has an additional hydroxyl group at the 6-position.
The unique properties of this compound, such as its stability and reactivity, make it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
tri(propan-2-yl)-pyrrolo[2,3-b]pyridin-1-ylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2Si/c1-12(2)19(13(3)4,14(5)6)18-11-9-15-8-7-10-17-16(15)18/h7-14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDESQHZPBHAOPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210170 | |
Record name | 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-49-9 | |
Record name | 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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